4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid
Description
This compound features a chromen-4-one core substituted with a 1,3-benzothiazole moiety at position 3, an ethyl group at position 6, a hydroxyl group at position 7, and a butanoic acid chain at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic systems and polar functional groups .
Properties
IUPAC Name |
4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxochromen-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-2-12-10-13-17(11-15(12)24)28-16(7-5-9-19(25)26)20(21(13)27)22-23-14-6-3-4-8-18(14)29-22/h3-4,6,8,10-11,24H,2,5,7,9H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJCGRFBTJNFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid is a derivative of benzothiazole and chromone, which are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
The chemical structure of the compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Weight | 323.37 g/mol |
| Molecular Formula | C18H13N3O3S |
| LogP | 4.0393 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 47.129 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid. For instance, derivatives of benzothiazole and chromone have shown significant cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and breast cancer cells.
In a study evaluating a series of benzothiazole and chromone derivatives, several compounds exhibited IC50 values indicating potent anticancer activity. For example, compounds were tested in HCT116 and HeLa cell lines with notable results:
| Compound | IC50 (µM) HCT116 | IC50 (µM) HeLa |
|---|---|---|
| Compound 2c | ≤10 | ≤10 |
| Compound 7h | ≤5 | ≤5 |
| Compound 7l | ≤5 | ≤5 |
These findings suggest that modifications in the structure significantly enhance biological activity against cancer cells .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases involved in cell cycle regulation and DNA damage response pathways. For example, the inhibition of ATR kinase has been associated with increased cytotoxicity in cancer cells. The compounds demonstrated the ability to inhibit phosphorylation of Chk1 at Ser 317, further confirming their role as ATR inhibitors .
Case Studies
- In Vitro Studies : A comprehensive study evaluated the anticancer activities of synthesized benzothiazole derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with some achieving logGI(50) values as low as -5.38 .
- Molecular Docking Studies : Molecular docking studies have shown that the binding interactions of these compounds with ATR kinase are comparable to those of known inhibitors like Torin2. This suggests a targeted approach in developing these compounds as potential therapeutic agents .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of benzothiazole and chromone. For instance, compounds similar to 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid have shown cytotoxic effects against various cancer cell lines, including HeLa and HCT116. In particular, a study found that certain derivatives exhibited IC50 values indicating significant inhibition of cell proliferation at low concentrations .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives have been reported to possess activity against a range of bacteria and fungi. The presence of the benzothiazole moiety enhances the ability to interact with microbial targets, making it a candidate for further investigation in antimicrobial drug development .
Anti-inflammatory Effects
Compounds derived from benzothiazole and chromone have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their utility in treating inflammatory diseases .
Synthesis and Modification
The synthesis of 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid typically involves multi-step synthetic routes that include:
- Formation of the Chromone Core : Utilizing resorcinol derivatives and heteroaryl acetonitriles through reactions such as Hoesch reaction.
- Substitution Reactions : Modifying the chromone structure with various substituents to enhance biological activity.
- Final Coupling Steps : Attaching the butanoic acid moiety to achieve the final compound structure .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of several benzothiazole-chromone derivatives, including 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid . The results indicated that specific modifications significantly enhanced cytotoxicity against cancer cell lines, with detailed molecular docking studies revealing binding affinities comparable to established anticancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated promising antimicrobial activity, leading researchers to suggest that further optimization could yield effective therapeutic agents for infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromenone Core
The following compounds share the chromenone-benzothiazole scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
a) 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one
- Key Differences: Position 2: Methyl group instead of butanoic acid. Position 7: 4-Trifluoromethylbenzyloxy ether replaces the hydroxyl group.
- Impact: The trifluoromethylbenzyloxy group increases lipophilicity (logP ~4.2 estimated), enhancing membrane permeability but reducing aqueous solubility compared to the target compound’s hydroxyl and carboxylic acid groups .
b) 4-{[(6-Chloro-1,3-benzothiazol-2-yl)carbamoyl]amino}-4-oxobutanoic Acid
- Key Differences: Benzothiazole Substitution: 6-Chloro modification on the benzothiazole ring. Side Chain: Carbamoyl-urea linkage to the butanoic acid.
- The carbamoyl-urea group adds hydrogen-bonding capacity, which may improve target specificity in protease inhibition compared to the target compound’s simpler butanoic acid chain .
Physicochemical Properties Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
